molecular formula C11H15FN2O2S B1304082 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine CAS No. 849938-78-9

1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine

Cat. No.: B1304082
CAS No.: 849938-78-9
M. Wt: 258.31 g/mol
InChI Key: DZTMMTKMPVAHPW-UHFFFAOYSA-N
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Description

1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine is a useful research compound. Its molecular formula is C11H15FN2O2S and its molecular weight is 258.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Development of Analytical Methods

A study by Kline, Kusma, and Matuszewski (1999) described a method for determining a non-peptide oxytocin receptor antagonist in human plasma. This antagonist is closely related to the chemical structure of interest. This method employs liquid-liquid extraction and automated pre-column chemical derivatization for fluorescence detection (Kline, Kusma, & Matuszewski, 1999).

2. Synthesis and Biological Activities

Wu Qi (2014) reported the synthesis of novel piperazine derivatives, including those with structures similar to 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine. These compounds were evaluated for their antibacterial activities, demonstrating the potential for therapeutic applications (Wu Qi, 2014).

3. Acaricidal Activity

Suzuki et al. (2021) synthesized phenylpiperazine derivatives and evaluated their acaricidal activity. These derivatives showed promising activity against certain pests, highlighting the potential of such compounds in agricultural applications (Suzuki, Ootaka, Onoue, & Onoue, 2021).

4. In Vitro Metabolism Studies

Research by Hvenegaard et al. (2012) explored the in vitro metabolism of a novel antidepressant, which is structurally related to the chemical of interest. This study provides insights into the metabolic pathways and the enzymes involved, which is crucial for drug development (Hvenegaard et al., 2012).

5. Radiochemical Synthesis

Haka, Kilbourn, Watkins, and Toorongian (1989) investigated the synthesis of radio-tracers for the dopamine uptake system, utilizing derivatives of piperazine. This research contributes to the development of diagnostic tools in neurology (Haka, Kilbourn, Watkins, & Toorongian, 1989).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P271 (Use only outdoors or in a well-ventilated area) .

Properties

IUPAC Name

1-(4-fluoro-2-methylsulfonylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2S/c1-17(15,16)11-8-9(12)2-3-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTMMTKMPVAHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)F)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382248
Record name 1-[4-Fluoro-2-(methanesulfonyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849938-78-9
Record name 1-[4-Fluoro-2-(methanesulfonyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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